REACTION_CXSMILES
|
N([C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]([C:10]([F:13])([F:12])[F:11])[N:4]=1)N.[OH-].[Na+].Cl[O-].[Na+]>ClCCl>[Cl:9][C:8]1[CH:3]=[N:4][C:5]([C:10]([F:12])([F:11])[F:13])=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
2-hydrazino-3-chloro-6-trifluoromethyl pyridine
|
Quantity
|
19.91 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC(=CC=C1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
354 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
237 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
190 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for an additional 6.5 hours, at which point the conversion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the solution was left overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1.5 hours, at which point
|
Duration
|
1.5 h
|
Type
|
ALIQUOT
|
Details
|
sampling
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotovap
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC(=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 271.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |